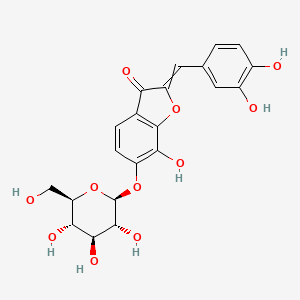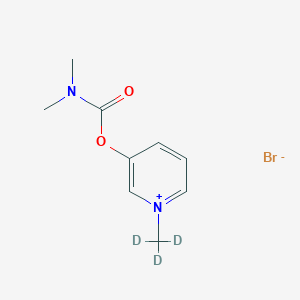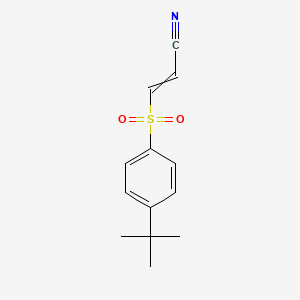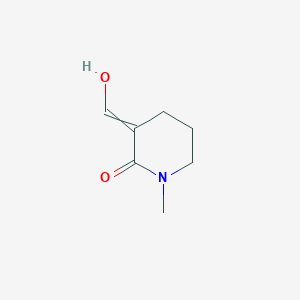
2-Piperidinone, 3-(hydroxymethylene)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE is a heterocyclic organic compound that features a piperidine ring substituted with a hydroxymethylidene group at the third position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Hydroxymethylidene Group: The hydroxymethylidene group can be introduced via a formylation reaction, where a formylating agent such as formaldehyde is used.
Methylation: The methyl group at the first position can be introduced through a methylation reaction using a methylating agent like methyl iodide.
Industrial Production Methods: Industrial production of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: The hydroxymethylidene group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the hydroxymethylidene group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethylidene group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidinones.
Scientific Research Applications
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethylidene group can form hydrogen bonds or covalent bonds with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
- 3-(HYDROXYMETHYLIDENE)-1-ETHYLPIPERIDIN-2-ONE
- 3-(HYDROXYMETHYLIDENE)-1-PROPYLPIPERIDIN-2-ONE
- 3-(HYDROXYMETHYLIDENE)-1-BUTYLPIPERIDIN-2-ONE
Comparison:
- Structural Differences: The primary difference lies in the substituent at the first position (methyl, ethyl, propyl, butyl).
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.
- Applications: While all these compounds may have similar applications, the specific substituent can influence their efficacy and suitability for particular uses.
3-(HYDROXYMETHYLIDENE)-1-METHYLPIPERIDIN-2-ONE stands out due to its balance of reactivity and stability, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-1-methylpiperidin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-3-6(5-9)7(8)10/h5,9H,2-4H2,1H3 |
InChI Key |
KQJACJVFSLUVRC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(=CO)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
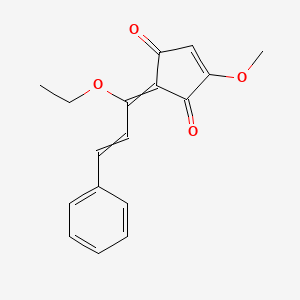
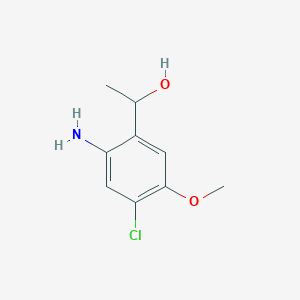
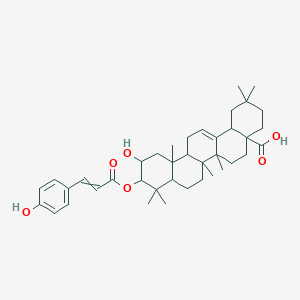
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
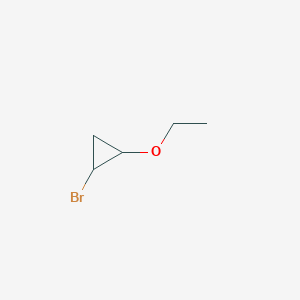
![2-[[17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430010.png)
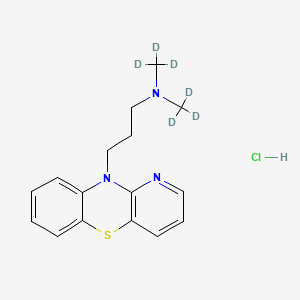
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)

